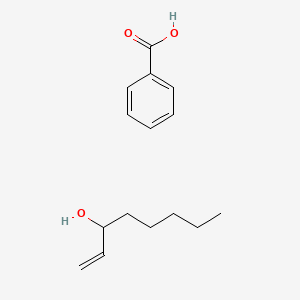

Benzoic acid;oct-1-en-3-ol

Description

Conceptual Framework for Investigating Aromatic Carboxylic Acids and Unsaturated Alcohols

The study of systems containing aromatic carboxylic acids and unsaturated alcohols is grounded in the fundamental principles of organic chemistry, focusing on the interplay between their respective functional groups. savemyexams.com The carboxyl group (-COOH) of benzoic acid is electron-withdrawing and capable of acting as a hydrogen bond donor and acceptor. savemyexams.com This acidity is enhanced by the stability of the resulting carboxylate anion, where the negative charge is delocalized over the two oxygen atoms. savemyexams.com The benzene (B151609) ring provides a site for π-π stacking interactions and can influence the reactivity of the carboxyl group. researchgate.net

Rationale for Interdisciplinary Study of Benzoic Acid and Oct-1-en-3-ol Systems

Studying these compounds together allows researchers to explore synergistic or antagonistic effects in biological signaling. For example, in plant-insect interactions, the specific blend of VOCs, rather than individual compounds, often governs an insect's behavior. nih.gov In food science, understanding how the interaction between an acidic component like benzoic acid and an aroma compound like oct-1-en-3-ol affects shelf life and sensory perception is critical. nih.gov Furthermore, in materials science, the esterification of these two molecules can produce novel benzoate (B1203000) esters, which have applications as plasticizers and fragrance ingredients. google.comhmdb.ca Therefore, an interdisciplinary approach is necessary to fully comprehend the chemical, biological, and material implications of their interaction.

Overview of Research Trajectories in Chemical Synthesis, Supramolecular Assembly, and Biological Systems

Research involving benzoic acid and oct-1-en-3-ol is progressing along several key trajectories, leveraging their unique chemical properties.

Chemical Synthesis: A primary focus of chemical synthesis is the esterification of benzoic acid with alcohols like oct-1-en-3-ol to produce benzoate esters. google.com Research in this area explores various catalytic systems to improve reaction efficiency and yield. researchgate.netdergipark.org.tr For instance, studies have investigated the use of tin(II) compounds, microwave irradiation, and deep eutectic solvents as catalysts for the esterification of benzoic acid with C7 to C13 alcohols, a category that includes oct-1-en-3-ol's structural isomers. researchgate.netgoogle.comdergipark.org.tr The development of efficient, environmentally friendly synthetic methods, such as catalyst-free photo-oxidation of aromatic alcohols to carboxylic acids or continuous flow microwave reactors, is an active area of investigation. researchgate.netmdpi.com

| Reaction Type | Catalyst/Method | Alcohol Substrate(s) | Key Findings | Reference |

|---|---|---|---|---|

| Esterification | Tin(II) compounds | Alcohols with 7 to 13 carbon atoms | Process developed for preparing benzoic esters at 160-250°C. | google.com |

| Esterification | Continuous flow microwave reactor | Series of aliphatic alcohols | Optimized parameters for direct esterification, achieving high conversion rates. | researchgate.net |

| Esterification | Deep Eutectic Solvent (DES) | Ethanol, Butanol, Hexanol | DES showed higher catalytic activity than ionic liquids or ion exchange resins, with conversions up to 88.3%. | dergipark.org.tr |

| Esterification | DCID-mediated | Benzyl (B1604629) alcohol | Optimal conditions using 1.2 equivalents of DCID yielded 86% of benzyl benzoate at room temperature. | nih.gov |

| Reduction of Carboxylic Acid | Manganese(I) Catalyzed Hydrosilylation | Aromatic carboxylic acids | Effective reduction to alcohols using an earth-abundant metal catalyst. | acs.org |

Supramolecular Assembly: Investigations into supramolecular assembly focus on the non-covalent interactions that govern the self-organization of these molecules. researchgate.netresearchgate.net For benzoic acid, research has shown its ability to form ordered two-dimensional structures on surfaces, driven by hydrogen bonding between carboxylic acid groups. researchgate.net These assemblies can create functional molecular arrays. researchgate.net While specific studies on the co-assembly of benzoic acid and oct-1-en-3-ol are less common, the principles are well-established. The hydrogen bonding capabilities of both the carboxyl and hydroxyl groups could lead to the formation of complex, ordered networks or co-crystals. researchgate.netnih.gov Research into chemically fueled supramolecular materials, where molecules assemble out of equilibrium, represents a frontier in this field, with carboxylic acids playing a key role as catalysts in reaction cycles. nih.govacs.org

| System | Technique/Method | Key Findings | Reference |

|---|---|---|---|

| 4-(decyloxy)benzoic acid on Au(111) | Scanning Tunneling Microscopy, DFT | Molecules form highly ordered, defect-free 2D single-layer films via carboxylic acid interactions. | researchgate.net |

| Perfluoroalkylated benzoic acid derivatives | Gelation studies, SEM, Rheology | Designed molecules act as supramolecular gelators for organic solvents, with applications in oil spill treatment. | researchgate.net |

| Chemically fueled assembly | Carbodiimide-driven reaction cycle | Carboxylic acids act as catalysts to facilitate the hydrolysis of fuels, driving transient assembly. | nih.govacs.org |

Biological Systems: In biological contexts, both benzoic acid and oct-1-en-3-ol are studied as metabolites and signaling molecules. wikipedia.orgnih.gov Benzoic acid is a plant metabolite derived from cinnamic acid and is also found in animals. wikipedia.org It has antimicrobial properties and is a well-known food preservative. wikipedia.orgnih.gov Oct-1-en-3-ol is a major volatile metabolite in fungi and is involved in interkingdom signaling. researchgate.net Research has identified it as an insect attractant, for example, for mosquitoes. nih.gov Studies on plant volatiles often detect both benzoic acid derivatives and C8 compounds like oct-1-en-3-ol, and current research aims to understand how changes in their emission during processes like food processing or storage affect quality and biological interactions. frontiersin.orgnih.gov

| Organism/System | Compound(s) | Research Focus | Key Findings | Reference |

|---|---|---|---|---|

| Various Plants (e.g., Berries, Spices) | Benzoic Acid | Natural occurrence and biosynthesis | Found naturally in many plants; a precursor to secondary metabolites. | wikipedia.orgnih.gov |

| Edible Mushrooms (e.g., Agaricus bisporus) | (R)-(-)-1-octen-3-ol | Aroma and biosynthesis | The (R)-(-) enantiomer is the dominant form, responsible for the typical mushroom odor. | researchgate.net |

| Insects (e.g., Mosquitoes) | 1-Octen-3-ol (B46169) | Insect attractant | Attracts biting insects and is found in human breath and sweat. | nih.gov |

| Round Green Tea | Benzoic acid, ethyl ester & Fatty acid derivatives | Volatile metabolite changes during processing | Levels of benzoate esters increase after rolling, while C8 compounds change during fixation. | frontiersin.org |

| Piper species | Benzoic acid derivatives | Isolation and antiparasitic activity | Prenylated benzoic acid derivatives showed significant trypanocidal and leishmanicidal activity. | researchgate.net |

Structure

2D Structure

Properties

CAS No. |

52513-06-1 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

benzoic acid;oct-1-en-3-ol |

InChI |

InChI=1S/C8H16O.C7H6O2/c1-3-5-6-7-8(9)4-2;8-7(9)6-4-2-1-3-5-6/h4,8-9H,2-3,5-7H2,1H3;1-5H,(H,8,9) |

InChI Key |

CSKBSMFPYNEZRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=C)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Oct-1-en-3-ol Enantiomers

Oct-1-en-3-ol possesses a chiral center at the C-3 position, leading to the existence of two enantiomers: (R)-(-)-oct-1-en-3-ol and (S)-(+)-oct-1-en-3-ol. These enantiomers exhibit distinct sensory properties, with the (R)-isomer having a characteristic mushroom-like aroma, while the (S)-isomer is described as having a mouldy, grassy scent. The selective synthesis of these enantiomers is crucial for applications in the flavor and fragrance industry, as well as for their roles as insect attractants.

Asymmetric Reduction Strategies for Chiral Alcohol Synthesis

The primary precursor for the synthesis of oct-1-en-3-ol is its corresponding ketone, 1-octen-3-one (B146737). The enantioselective reduction of this prochiral ketone is a key strategy to obtain the desired chiral alcohol. Several powerful asymmetric reduction methodologies can be employed for this purpose.

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source. The catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery to one face of the carbonyl group, leading to the formation of one enantiomer in excess. The predictability and high enantioselectivity of the CBS reduction make it a valuable tool for accessing either (R)- or (S)-oct-1-en-3-ol by selecting the appropriate enantiomer of the catalyst.

Noyori Asymmetric Hydrogenation: This Nobel Prize-winning methodology employs ruthenium catalysts complexed with chiral phosphine (B1218219) ligands, such as BINAP, to achieve highly enantioselective hydrogenation of ketones. For α,β-unsaturated ketones like 1-octen-3-one, specific Ru(II)-diamine-phosphine complexes have been developed to selectively reduce the carbonyl group over the carbon-carbon double bond, yielding the chiral allylic alcohol with high enantiomeric excess. The reaction is typically carried out under a hydrogen atmosphere.

A comparison of these two prominent methods is presented in the table below:

| Feature | Corey-Bakshi-Shibata (CBS) Reduction | Noyori Asymmetric Hydrogenation |

| Reductant | Borane (e.g., BH₃·THF) | Hydrogen gas (H₂) |

| Catalyst | Chiral oxazaborolidine | Chiral Ruthenium-phosphine complex (e.g., Ru-BINAP) |

| Key Feature | Stoichiometric or catalytic use of chiral catalyst | Catalytic process with high turnover numbers |

| Substrate Scope | Broad, including various functionalized ketones | Particularly effective for ketones, including unsaturated ones |

| Enantioselectivity | Generally high to excellent | Generally high to excellent |

Enzymatic and Biomimetic Pathways for Enantiopure Production

Nature provides elegant and highly selective routes to chiral molecules. Harnessing these biological systems, either directly or through biomimetic approaches, offers sustainable and efficient methods for producing enantiopure oct-1-en-3-ol.

Enzymatic Kinetic Resolution: This technique involves the use of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture of oct-1-en-3-ol. For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) can be used to catalyze the acetylation of racemic oct-1-en-3-ol using an acyl donor like vinyl acetate. The enzyme preferentially acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acetylated enantiomer and the unreacted alcohol enantiomer can then be separated, providing access to both enantiomers in high purity.

Biocatalytic Reduction: Oxidoreductases, also known as dehydrogenases, are enzymes that can catalyze the reduction of ketones to alcohols with high enantioselectivity. Specific ketoreductases (KREDs) can be employed for the asymmetric reduction of 1-octen-3-one to either (R)- or (S)-oct-1-en-3-ol, depending on the enzyme's stereopreference. This approach often utilizes a cofactor, such as NADH or NADPH, which is regenerated in situ to ensure catalytic efficiency.

Natural Biosynthesis in Mushrooms: The characteristic aroma of many mushrooms is due to the presence of (R)-(-)-1-octen-3-ol. This enantiomer is produced naturally through a biosynthetic pathway starting from linoleic acid. A lipoxygenase enzyme first converts linoleic acid to a hydroperoxy derivative, which is then cleaved by a hydroperoxide lyase to yield (R)-(-)-1-octen-3-ol and 10-oxo-trans-8-decenoic acid. This natural pathway has been harnessed for the industrial production of (R)-(-)-1-octen-3-ol using crude enzyme homogenates from mushrooms like Agaricus bisporus in bioreactors. Recombinant microorganisms, such as Saccharomyces cerevisiae, have also been engineered to express the lipoxygenase and hydroperoxide lyase genes, enabling the biosynthesis of (R)-(-)-1-octen-3-ol from linoleic acid. nih.gov

Controlled Esterification Protocols for Benzoic Acid and Oct-1-en-3-ol

The reaction between a carboxylic acid and an alcohol to form an ester is a fundamental transformation in organic chemistry. The esterification of benzoic acid with oct-1-en-3-ol yields oct-1-en-3-yl benzoate (B1203000), a chiral ester with potential applications in various fields. Controlling this reaction is key to achieving high yields and preserving the stereochemical integrity of the chiral alcohol.

Mechanistic Aspects of Acid-Catalyzed Ester Formation

The most common method for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or hydrochloric acid.

The mechanism of the acid-catalyzed esterification of benzoic acid with oct-1-en-3-ol proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Alcohol: The hydroxyl group of oct-1-en-3-ol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the alcohol moiety to one of the hydroxyl groups of the former carboxylic acid.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to yield the final ester product, oct-1-en-3-yl benzoate, and regenerate the acid catalyst.

It is important to note that Fischer esterification is a reversible process. To drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation.

Alternative Esterification Approaches for Targeted Compound Derivatization

While Fischer esterification is widely used, its often harsh conditions (strong acids and high temperatures) can be detrimental to sensitive substrates. Several milder and more controlled methods have been developed for the synthesis of esters.

Steglich Esterification: This method allows for the esterification of carboxylic acids and alcohols under mild, neutral conditions at room temperature. It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium salt, which is subsequently attacked by the alcohol to form the ester. A major advantage of this method is its tolerance of a wide range of functional groups.

Mitsunobu Reaction: This redox-condensation reaction provides a powerful method for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol's chiral center. The reaction is carried out using a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phosphine and azodicarboxylate activate the alcohol, making it susceptible to nucleophilic attack by the carboxylate anion of benzoic acid. A key feature of the Mitsunobu reaction is that it proceeds with a clean Sₙ2-type inversion of configuration. This is particularly relevant when starting with an enantiopure oct-1-en-3-ol, as it allows for the synthesis of the corresponding benzoate ester with the opposite stereochemistry.

Enzymatic Esterification: Lipases can also be used to catalyze the esterification of benzoic acid with oct-1-en-3-ol in non-aqueous media. utm.mysigmaaldrich.com This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and the avoidance of harsh reagents. Immobilized lipases are particularly attractive as they can be easily recovered and reused. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to form the ester.

A summary of these alternative esterification methods is provided below:

| Method | Reagents | Key Features | Stereochemistry at Alcohol Center |

| Steglich Esterification | DCC/DIC, DMAP | Mild, neutral conditions; tolerant of many functional groups | Retention |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild conditions; redox-condensation | Inversion |

| Enzymatic Esterification | Lipase | Very mild conditions; high selectivity; environmentally benign | Retention |

Derivatization Strategies for Benzoic Acid and its Interaction Products

Further chemical modification of benzoic acid and its ester with oct-1-en-3-ol can lead to a diverse range of compounds with tailored properties.

Derivatization of Benzoic Acid: Benzoic acid itself can be derivatized prior to esterification to introduce new functionalities. wikipedia.org The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation, typically directing the incoming electrophile to the meta position due to the deactivating effect of the carboxyl group. aakash.ac.in The carboxyl group can also be converted into other functional groups. For instance, treatment with thionyl chloride (SOCl₂) converts benzoic acid into the more reactive benzoyl chloride. This acid chloride can then readily react with oct-1-en-3-ol to form the ester under milder conditions than Fischer esterification. Other derivatives include benzamides, formed by reaction with amines, and benzoic anhydride. wikipedia.org

Derivatization of Oct-1-en-3-yl Benzoate: The primary interaction product, oct-1-en-3-yl benzoate, contains a reactive carbon-carbon double bond in the octenyl moiety, which can be a site for further chemical transformations. For example, the double bond can undergo hydrogenation to yield the saturated octyl benzoate. It can also be subjected to epoxidation to form an epoxide, or dihydroxylation to produce a diol. These transformations can significantly alter the physical and biological properties of the molecule. Additionally, the aromatic ring of the benzoate group can be further functionalized through electrophilic substitution reactions, although the ester group is also a deactivating, meta-directing group.

These derivatization strategies allow for the fine-tuning of the chemical structure and properties of the compounds derived from benzoic acid and oct-1-en-3-ol, enabling their potential use in a wide array of applications.

Oxidative Transformations Leading to Benzoic Acid Derivatives

The synthesis of benzoic acid and its derivatives is fundamental in organic chemistry, with oxidative transformations of substituted alkylbenzenes being a primary route. Various methodologies have been developed, ranging from classical approaches using strong oxidizing agents to modern catalytic systems employing molecular oxygen or peroxides.

One of the most established methods involves the oxidation of the alkyl side-chain of alkylbenzenes, such as toluene (B28343), using potent oxidizing agents. Heating an alkylbenzene under reflux with an alkaline solution of potassium permanganate (B83412) (KMnO₄) effectively converts the alkyl group into a carboxyl group. savemyexams.com The reaction proceeds through the reduction of the purple Mn⁷⁺ ions to a brown precipitate of manganese dioxide (MnO₂). Subsequent acidification of the mixture protonates the carboxylate salt to yield the final benzoic acid product. savemyexams.com Industrially, benzoic acid is often produced via the liquid-phase air oxidation of toluene. This process typically uses catalysts like cobalt and manganese salts, such as cobalt acetate, at elevated temperatures (130-170°C) and pressures. alfa-chemistry.comresearchgate.net The yield of benzoic acid from this method can be very high, often exceeding 97%. alfa-chemistry.com

Modern synthetic chemistry has focused on developing milder and more environmentally benign oxidative procedures. Catalytic systems utilizing molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) are of significant interest. For instance, the oxidation of substituted toluenes can be achieved using molecular oxygen with catalysts like Co(OAc)₂/NaBr in acetic acid. organic-chemistry.org Another approach involves the use of 30% hydrogen peroxide with sodium tungstate (B81510) (Na₂WO₄·2H₂O) as a catalyst and a phase-transfer agent to oxidize benzyl (B1604629) halides directly to the corresponding benzoic acids without organic solvents. organic-chemistry.org

Other innovative methods include photo-oxidation, where toluene derivatives are irradiated in the presence of bromine in a benzotrifluoride-water solvent system to produce benzoic acids in good yields. organic-chemistry.org Furthermore, ultrasonic-assisted oxidation of benzyl alcohol and its derivatives in the presence of air or oxygen provides a green and energy-efficient route to benzoic acid compounds, often with high selectivity and yield. google.com The β-oxidative pathway, analogous to fatty acid catabolism, represents the biochemical route to benzoic acid biosynthesis in plants, starting from cinnamic acid. nih.gov

| Precursor | Oxidizing System | Catalyst/Conditions | Product | Reference |

| Toluene | Potassium Permanganate (KMnO₄) | Hot, alkaline, reflux; then acid | Benzoic Acid | savemyexams.com |

| Toluene | Air/Oxygen | Cobalt Acetate / Manganese Salts | Benzoic Acid | alfa-chemistry.comresearchgate.net |

| Toluene Derivatives | Molecular Oxygen (O₂) | Co(OAc)₂/NaBr/AcOH | Substituted Benzoic Acids | organic-chemistry.org |

| Benzyl Halides | Hydrogen Peroxide (H₂O₂) | Na₂WO₄·2H₂O / Phase-Transfer Catalyst | Benzoic Acids | organic-chemistry.org |

| Benzyl Alcohol | Air/Oxygen | Ultrasonic assistance | Benzoic Acid | google.com |

| Toluene Derivatives | Bromine (Br₂) | Photoirradiation | Benzoic Acid Derivatives | organic-chemistry.org |

Nucleophilic Acyl Substitution Reactions with Alcohol Substrates

The reaction between a carboxylic acid, such as benzoic acid, and an alcohol to form an ester is a classic example of nucleophilic acyl substitution. openstax.org This transformation, known as Fischer esterification, is a cornerstone of organic synthesis. The reaction typically requires an acid catalyst to enhance the electrophilicity of the carbonyl carbon and to convert the hydroxyl group of the carboxylic acid into a better leaving group (water). libretexts.orghu.edu.jo

The esterification of benzoic acid with various alcohols has been extensively studied using a wide range of catalysts to improve efficiency and mildness of the reaction conditions. While strong mineral acids like sulfuric acid or hydrochloric acid are traditional catalysts, they can have drawbacks related to corrosion and product purification. hu.edu.jogoogle.com

Recent research has explored alternative and "green" catalysts. N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of benzoic acid with alcohols like methanol (B129727) at moderate temperatures. mdpi.com Other catalytic systems include ionic liquids, deep eutectic solvents (DES), and solid-supported acid catalysts like the ion-exchange resin Amberlyst-15. dergipark.org.trresearchgate.net For example, a deep eutectic solvent composed of p-toluenesulfonic acid and benzyltriethylammonium chloride has demonstrated high catalytic activity for the esterification of benzoic acid with ethanol, butanol, and hexanol. dergipark.org.tr For the synthesis of benzoic esters with longer alkyl chains, such as those derived from alcohols with 7 to 13 carbon atoms, catalysts based on tin(II) compounds have been employed effectively. google.com The reaction between benzoic acid and oct-1-en-3-ol would follow this general mechanism of nucleophilic acyl substitution to yield oct-1-en-3-yl benzoate.

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Product | Reference |

| Benzoic Acid | Methanol | N-bromosuccinimide (NBS) | 70 °C, 20 h | Methyl benzoate | mdpi.com |

| Benzoic Acid | Ethanol | Deep Eutectic Solvent | 75 °C | Ethyl benzoate | dergipark.org.tr |

| Benzoic Acid | Butanol | Deep Eutectic Solvent | 75 °C | Butyl benzoate | dergipark.org.tr |

| Benzoic Acid | Alcohols (C7-C13) | Tin(II) compound | 160-250 °C | Alkyl benzoates | google.com |

| Benzoic Acid | Alcohols (C6-C12) | Metal-containing catalyst | 180-250 °C | Alkyl benzoates | google.com |

Mechanistic Investigations of Chemical Reactivity

Detailed Reaction Pathways for Carboxylic Acid and Alcohol Conversions

The most direct reaction between a carboxylic acid and an alcohol is the Fischer esterification, an acid-catalyzed condensation reaction that results in the formation of an ester and water. youtube.comyoutube.com This reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. libretexts.org This can be accomplished by using a large excess of one reactant (typically the alcohol) or by removing water as it is formed. libretexts.org

The mechanism for the Fischer esterification of benzoic acid with an alcohol like oct-1-en-3-ol proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the benzoic acid by an acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack : The alcohol (oct-1-en-3-ol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product (oct-1-en-3-yl benzoate) and regenerate the acid catalyst.

Isotopic labeling studies using ¹⁸O-labeled methanol (B129727) in its reaction with benzoic acid have confirmed that the C-OH bond of the carboxylic acid is broken, not the CO-H bond, and the RO-H bond of the alcohol is cleaved, rather than the R-OH bond. libretexts.org

Catalytic Oxidation and Reduction Processes Involving Unsaturated Alcohols

Unsaturated alcohols like oct-1-en-3-ol can undergo selective oxidation or reduction at either the alcohol functionality or the carbon-carbon double bond, depending on the catalyst and reaction conditions.

The selective oxidation of unsaturated alcohols is a critical transformation in organic synthesis. Heterogeneous catalysts are often preferred due to their ease of separation and recyclability. In the case of oct-1-en-3-ol, an allylic alcohol, a common reaction is isomerization to the corresponding saturated ketone, which is a form of oxidation.

Research has shown that an iridium catalyst anchored to a Covalent Triazine Framework (Ir@CTF) can efficiently catalyze the base-free isomerization of 1-octen-3-ol (B46169) to 3-octanone. This reaction is considered an intramolecular transfer hydrogenation, where the hydrogen from the alcohol is transferred to the C=C double bond. The catalyst demonstrates high activity, selectivity, and can be recycled for multiple consecutive runs.

| Substrate | Catalyst | Product | Reaction Type | Key Findings |

|---|---|---|---|---|

| Oct-1-en-3-ol | Ir@CTF | 3-Octanone | Isomerization (Oxidation) | Catalyst is active, selective, and recyclable. Reaction proceeds without a base. |

Selective hydrogenation of an unsaturated alcohol requires a catalyst that can differentiate between the carbon-carbon double bond and the alcohol functional group. The goal is often to reduce the double bond while preserving the hydroxyl group.

Transfer hydrogenation is an effective method for this transformation. Ruthenium hydroxide (B78521) supported on alumina (B75360) (Ru(OH)x/Al₂O₃) has been shown to be a highly effective catalyst for the transfer hydrogenation of allylic alcohols, including 1-octen-3-ol, to the corresponding saturated alcohol. In this process, an alcohol such as isopropyl alcohol serves as the hydrogen source. This heterogeneous catalyst promotes the reaction to give high yields of the saturated alcohol (3-octanol) and can be recovered and reused multiple times without a significant loss of activity.

| Substrate | Catalyst | Hydrogen Source | Product | Yield |

|---|---|---|---|---|

| Oct-1-en-3-ol | Ru(OH)x/Al₂O₃ (2 mol%) | Isopropyl alcohol | 3-Octanol | 94% |

The principle of selectivity in these systems often relies on the chemisorptive differences between the functional groups on the catalyst surface. For instance, copper-based catalysts are known to preferentially hydrogenate carbonyl groups over carbon-carbon double bonds. nih.gov The choice of metal, support, and reaction conditions allows for the targeted reduction of one functional group in the presence of another.

Intramolecular Cyclization and Intermolecular Coupling Reactions with Carboxylic Acids and Unsaturated Alcohols

Beyond simple esterification, the combination of carboxylic acid and unsaturated alcohol functionalities allows for more complex transformations.

Intermolecular Coupling: The Fischer esterification is the most fundamental intermolecular coupling reaction between a carboxylic acid and an alcohol. However, other advanced methods exist. For example, cobalt-catalyzed, carboxylate-directed C-H functionalization allows for the coupling of benzoic acids with alkenes (like styrenes) and dienes to form cyclic products. nih.gov This reaction involves the activation of a C-H bond on the benzoic acid ring and subsequent coupling with the unsaturated partner. Another example is the direct formation of aryl esters through the high-temperature reaction of benzoic acid with phenols. researchgate.net

Intramolecular Cyclization: Intramolecular cyclization can occur when the carboxylic acid and the double bond are present in the same molecule. If an unsaturated carboxylic acid has its double bond suitably positioned, an acid catalyst can promote an intramolecular reaction to form a cyclic ester, known as a lactone. libretexts.org The mechanism involves the protonation of the double bond to form a carbocation, which is then attacked by the nucleophilic carboxyl group. libretexts.org While the ester formed from benzoic acid and oct-1-en-3-ol (oct-1-en-3-yl benzoate) does not readily undergo this type of cyclization, the principle is a key reactivity pattern for unsaturated acids. The formation of γ- and δ-lactones from the corresponding hydroxy fatty acids is a well-established process, often occurring spontaneously after the selective hydroxylation of a fatty acid chain. nih.gov

Supramolecular Chemistry and Crystal Engineering

Design and Characterization of Co-crystals and Adducts involving Benzoic Acid and Alcohols

Co-crystals are multi-component crystalline solids where different molecules are held together in the same crystal lattice through non-covalent bonds. libretexts.orgmdpi.com The design of co-crystals involving benzoic acid and alcohols is a strategic approach to modify the physicochemical properties of substances without altering their chemical structure. tandfonline.com Benzoic acid is a particularly effective co-former due to its carboxyl group, which can reliably form strong hydrogen bonds. mdpi.com

The formation of these co-crystals can be achieved through various methods, including solid-state grinding and solvent evaporation or slurry crystallization techniques. mdpi.comtandfonline.com Characterization of the resulting structures is typically performed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase distinct from the individual components. tandfonline.com For instance, the formation of a 1:1 co-crystal of the drug Ibrutinib with benzoic acid has been confirmed through these methods, with single-crystal X-ray diffraction revealing the precise hydrogen bonding interactions between the molecules. google.com While specific studies on benzoic acid and oct-1-en-3-ol co-crystals are not extensively documented, the principles derived from studies with other alcohols are directly applicable. For example, co-crystalline solids have been successfully formed between benzoic acid and diols, where the assembly is dominated by an alcohol-carboxylic acid-alcohol supramolecular motif.

Hydrogen Bond-Driven Molecular Assembly

Hydrogen bonding is the primary directional force responsible for the assembly of benzoic acid and alcohols into ordered supramolecular structures. nih.gov The carboxylic acid group of benzoic acid contains both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). Alcohols, like oct-1-en-3-ol, provide a hydroxyl group that can also act as both a donor and an acceptor. masterorganicchemistry.com This dual functionality allows for the formation of robust and predictable hydrogen-bonding patterns known as "supramolecular synthons."

In the solid state, carboxylic acids commonly form a cyclic dimer motif through a pair of O-H⋯O hydrogen bonds. libretexts.org When co-crystallized with alcohols, a highly stable and common interaction is the formation of a hydrogen bond between the carboxylic acid's hydroxyl group and the alcohol's hydroxyl oxygen. This interaction is a cornerstone of molecular recognition between these two functional groups. ijacskros.com The interplay of these interactions can lead to various extended networks, such as chains, sheets, and three-dimensional frameworks. nih.govpnas.org The specific architecture is influenced by factors like the steric bulk of the molecules and the presence of other competing interactions.

Table 1: Common Hydrogen Bond Synthons in Benzoic Acid-Alcohol Systems

| Synthon | Description | Interacting Groups |

|---|---|---|

| Carboxylic Acid Dimer | A cyclic motif formed between two benzoic acid molecules. | R-C(=O)O-H • • • H-O(O=)C-R |

| Acid-Alcohol Catemer | A chain motif formed between benzoic acid and an alcohol. | R-C(=O)O-H • • • R'-O-H |

Factors Governing Adduct Ion Formation in Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), molecules are often observed not just as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions, but also as adduct ions, where the analyte associates with other atoms or molecules. nih.govacdlabs.com For benzoic acid and its derivatives, common ions observed in negative ESI mode include the deprotonated molecule [M-H]⁻ and sodium-bridged dimers like [2M-2H+Na]⁻. nih.gov

The efficiency of forming these adducts is governed by several key factors related to the analyte's properties in both the solution and gas phases: nih.gov

Acidity (pKa) : The acidity of the analyte influences the ease of deprotonation. However, for benzoic acid derivatives, the correlation between pKa and adduct formation can be complex and may not be the dominant factor. researchgate.net

Hydrophobicity (log P) : The octanol-water partition coefficient (log P) is a measure of a molecule's hydrophobicity. Studies on substituted benzoic acids have shown that increased hydrophobicity can lead to a significant enhancement in signal intensity. This is attributed to the increased surface activity of the analyte in the electrosprayed droplets. nih.gov

Gas-Phase Basicity/Proton Affinity : The intrinsic properties of the molecule in the gas phase also play a crucial role in the formation of adduct ions, particularly dimers. nih.gov

Presence of Cations : The formation of adducts like [M+Na]⁺ or [2M-2H+Na]⁻ is highly dependent on the availability of sodium ions in the sample or mobile phase. The use of different salt forms can significantly alter the types of ion clusters observed. researchgate.net

Instrumental Parameters : ESI source configuration and cone voltage can be adjusted to influence and, to some extent, control the formation of specific adduct ions. researchgate.net

Interestingly, fragmentation of deprotonated benzoic acid can involve a loss of carbon dioxide, and this process has been observed to be "reversible" within the mass spectrometer, where the decarboxylated fragment can capture a background CO₂ molecule to regenerate the precursor ion. nih.gov

Table 2: Factors Influencing Adduct Ion Formation in ESI-MS of Benzoic Acid Derivatives

| Factor | Influence on Ion Formation |

|---|---|

| Analyte Acidity (pKa) | Affects the ease of forming the [M-H]⁻ ion, but its predictive power for adducts can be limited. nih.gov |

| Hydrophobicity (log P) | Higher log P values increase surface activity in ESI droplets, often enhancing signal intensity. nih.gov |

| Gas-Phase Basicity | Influences the stability and relative abundance of gas-phase cluster ions. nih.gov |

| Cation Concentration (e.g., Na⁺) | Essential for the formation of sodium adducts such as [M+Na]⁺ and [2M-2H+Na]⁻. researchgate.net |

| ESI Source Conditions | Parameters like cone voltage can be optimized to favor or suppress certain adducts. researchgate.net |

Principles of Molecular Recognition via Non-Covalent Interactions

Molecular recognition is the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. nih.govnih.gov The interaction between benzoic acid and an alcohol like oct-1-en-3-ol is a classic example of host-guest chemistry, where recognition is driven by a combination of forces.

π-π Stacking : The aromatic rings of benzoic acid molecules can interact with each other through π-π stacking, which can help organize the molecules into layered or stacked arrangements in the solid state.

Steric Hindrance : The size and shape of the interacting molecules must be compatible to allow for close approach and optimal orientation for bonding.

The combination of these forces allows for the "self-assembly" of molecules into a thermodynamically stable, well-defined supramolecular architecture. pnas.org

Engineering of Advanced Supramolecular Architectures with Specific Functions

By understanding the principles of molecular recognition, chemists can design and engineer advanced supramolecular architectures with specific, emergent properties. nih.gov Benzoic acid and its derivatives are powerful building blocks for creating functional materials due to the reliability of the carboxylic acid hydrogen-bonding motifs. nih.govacs.org

Examples of such engineered architectures include:

Two-Dimensional (2D) Networks : By using larger benzoic acid analogues, such as benzenetribenzoic acid, researchers have created highly ordered 2D porous networks on surfaces. These "chicken-wire" structures, held together by hydrogen bonds, have cavities of a specific size that can be used to trap guest molecules. acs.org

Liquid Crystals : By attaching long alkyl chains to a benzoic acid core that also contains hydrogen-bonding groups (like hydroxyls), it is possible to create molecules that self-assemble into liquid crystalline phases. The formation of salts with amines can reinforce the core-core interactions, leading to stable, well-ordered smectic phases. tandfonline.com

Helical Tubulands : Co-crystallization of certain diols with benzoic acid can disrupt the typical helical hydrogen-bonded network of the diol, leading to the formation of new crystalline structures where stacks of benzoic acid molecules are incorporated into the lattice.

These examples demonstrate how the predictable self-assembly governed by non-covalent interactions can be harnessed to create materials with controlled nanostructures and functions, a foundational concept in the development of advanced materials and nanotechnology. researchgate.netfrontiersin.org

Natural Occurrence, Biosynthesis, and Ecological Chemical Biology

Distribution of Benzoic Acid and Oct-1-en-3-ol in Biological Matrices

Benzoic acid is an aromatic carboxylic acid that is naturally present in a wide variety of plant and animal tissues and can also be a product of microbial metabolism. nih.govresearchgate.net In plants, it is found in many species, with high concentrations reported in berries. who.inthmdb.ca For instance, most berries contain around 0.05% benzoic acid, while cranberries can contain as much as 300-1300 mg of free benzoic acid per kilogram of fruit. hmdb.caacs.org It also occurs in vegetables, such as perilla leaves, and spices. researchgate.net Benzoic acid has been detected in animals and is a natural constituent of foods like milk and dairy products, where its presence can be a result of the conversion of hippuric acid or microbial activity. researchgate.netwho.int

Oct-1-en-3-ol, a volatile C8 alcohol also known as mushroom alcohol, is produced by numerous plants and fungi. wikipedia.orgnih.gov It is a key aroma compound in many edible mushrooms, such as Agaricus bisporus (button mushroom) and Tricholoma matsutake, from which it was first isolated. scentspiracy.combris.ac.uk Beyond fungi, it is found in plants like lemon balm and in essential oils of pennyroyal and lavender. wikipedia.orgscentspiracy.com This compound is also distributed in marine environments, where it has been identified in various marine algae, including the red alga Pyropia haitanensis and the green alga Capsosiphon fulvescens. mdpi.com In the animal kingdom, oct-1-en-3-ol is a component of the breath and sweat of mammals, including humans and cattle. bris.ac.uknih.govnih.gov

| Compound | Kingdom | Examples of Biological Sources |

|---|---|---|

| Benzoic Acid | Plantae | Berries (especially Vaccinium species like cranberries), perilla leaves, spices, Styrax trees. researchgate.netwho.intresearchgate.net |

| Animalia | Mammalian tissues, milk and dairy products. nih.govwho.int | |

| Fungi/Bacteria | Product of microbial metabolism (e.g., from phenylalanine). researchgate.nethmdb.ca | |

| Oct-1-en-3-ol | Fungi | Edible mushrooms (e.g., Agaricus bisporus, Tricholoma matsutake), truffles, various molds (e.g., Penicillium). scentspiracy.combris.ac.uk |

| Plantae | Lemon balm, lavender, pennyroyal, marine algae (e.g., Pyropia haitanensis, Codium bursa). wikipedia.orgscentspiracy.commdpi.com | |

| Animalia | Component of breath and sweat in mammals (e.g., cattle, humans). bris.ac.uknih.gov |

Enzymatic Pathways for Oct-1-en-3-ol Biosynthesis

The biosynthesis of oct-1-en-3-ol in fungi and plants predominantly originates from the oxidative breakdown of polyunsaturated fatty acids, particularly linoleic acid. wikipedia.orgresearchgate.net This conversion is a multi-step enzymatic process. In the well-studied button mushroom, Agaricus bisporus, the pathway begins with linoleic acid being converted to the hydroperoxide 10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPOD). nih.govresearchgate.net This intermediate is then cleaved to yield oct-1-en-3-ol and 10-oxodecanoic acid. nih.govresearchgate.net While this pathway has been established for some time, the specific enzymes involved have been identified more recently. nih.gov In other organisms, the pathways can be diverse; for example, in the red alga Pyropia haitanensis, oct-1-en-3-ol is generated from arachidonic acid (C20:4). mdpi.com

The key enzymes mediating the biosynthesis of oct-1-en-3-ol are fatty acid dioxygenases and hydroperoxide lyases. nih.gov

Fatty Acid Dioxygenases: This class of enzymes, which includes lipoxygenases (LOXs), catalyzes the initial step of the pathway. researchgate.netnih.gov They introduce molecular oxygen into a fatty acid substrate like linoleic acid to form a fatty acid hydroperoxide. mdpi.comnih.gov In Agaricus bisporus, a multifunctional fatty acid dioxygenase named AbLOX is responsible for catalyzing the conversion of linoleic acid into 10-HPOD. nih.govresearchgate.net Similarly, in the fungus Tricholoma matsutake, a lipoxygenase initiates the process by oxidizing linoleic acid. jmb.or.kr These enzymes are crucial as they create the unstable hydroperoxide intermediate necessary for the subsequent cleavage reaction. mdpi.com

Hydroperoxide Lyases (HPLs): These enzymes belong to the cytochrome P450 superfamily (CYP74) and are responsible for the cleavage of the fatty acid hydroperoxide. nih.govnih.gov The HPL cleaves a C-C bond in the hydroperoxide, resulting in the formation of shorter-chain volatile compounds, including C8 compounds like oct-1-en-3-ol, and an oxo-fatty acid. bris.ac.ukmdpi.com In A. bisporus, an enzyme named AbHPL carries out this cleavage of 10-HPOD to produce oct-1-en-3-ol. nih.govresearchgate.net The coordinated action of a dioxygenase (like AbLOX) and a hydroperoxide lyase (like AbHPL) is essential for the complete biosynthesis of oct-1-en-3-ol from linoleic acid in these organisms. nih.govnih.gov

Biological Signaling and Semiochemical Functions of Oct-1-en-3-ol

Oct-1-en-3-ol functions as a significant semiochemical, a chemical substance that carries a message for an organism. nih.gov It is involved in mediating a variety of ecological interactions. In the context of animal-animal and insect-animal interactions, it is a known attractant for many biting insects, including mosquitoes and tsetse flies. bris.ac.uknih.gov Found in the breath and sweat of mammals, it acts as a kairomone, a chemical signal that benefits the receiver (the insect) by helping it locate a host for a blood meal. bris.ac.uknih.gov

Oct-1-en-3-ol is classified as an oxylipin, a product of the dioxygenase-catalyzed oxygenation of fatty acids. d-nb.info In marine algae, it plays a critical role as a signaling molecule. nih.gov In the red alga Pyropia haitanensis, oct-1-en-3-ol acts as a self-stimulating community messenger that can prime and induce defense responses. d-nb.infonih.gov When produced in response to stress, it can diffuse into the aqueous environment, where it is perceived by undamaged algae. mdpi.com This signal induces the receiving algae to enter a "primed" state, readying their defenses by upregulating the synthesis of defense-related phytohormones like methyl jasmonic acid. d-nb.infonih.gov This volatile-mediated communication allows for a coordinated defense response within an algal population. mdpi.com The production of oct-1-en-3-ol can be self-amplified through a positive feedback loop within the fatty acid-oxylipin metabolic cycle. d-nb.infonih.gov

The volatile nature of oct-1-en-3-ol allows it to mediate a range of interspecies interactions. Its role as an insect attractant is a classic example of chemotaxis, where an organism moves in response to a chemical stimulus. bris.ac.uknih.gov For many mosquito species, oct-1-en-3-ol is a potent attractant that guides them toward their mammalian hosts. bris.ac.uk

Beyond attraction, oct-1-en-3-ol is involved in more complex interactions. It has demonstrated antimicrobial properties, inhibiting the growth of various food-related bacteria and pathogenic fungi. nih.govjst.go.jp For example, in P. haitanensis, it not only primes the alga's defenses but also directly inhibits the growth of associated bacteria on its surface, reducing decay. mdpi.com In another form of interspecies interaction, this fungal-derived volatile has been shown to cause dopamine neuron degeneration in the fruit fly Drosophila melanogaster, suggesting it can act as a naturally occurring environmental agent that disrupts dopamine homeostasis. nih.gov It can also function as an antifeedant, with some studies indicating it can degrade the midgut epithelium of certain insects. researchgate.net

Metabolic Transformations of Benzoic Acid in Natural Systems

In natural systems, benzoic acid undergoes various metabolic transformations. In plants and bacteria, one of the primary biosynthetic routes for benzoic acid is from the amino acid L-phenylalanine, which involves the shortening of its propyl side chain by two carbons, a process that can occur via a β-oxidation-type pathway. researchgate.net

In animals, including humans, the primary metabolic fate of ingested benzoic acid is detoxification through conjugation. nih.govnih.gov After absorption, benzoic acid is transported to the liver, where it is conjugated with the amino acid glycine. hmdb.canih.gov This reaction, catalyzed by the enzyme glycine N-acyltransferase (GLYAT), forms N-benzoylglycine, more commonly known as hippuric acid. nih.gov This transformation increases the water solubility of the compound, facilitating its efficient excretion from the body via urine. hmdb.canih.gov This conjugation pathway is a crucial detoxification mechanism for a variety of aromatic carboxylic acids. nih.gov In some microorganisms, such as Aspergillus species, benzoic acid can be hydroxylated by enzymes like benzoate-4-monooxygenase to form p-hydroxybenzoic acid as part of its catabolism. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Probing Intermolecular Interactions (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for investigating the non-covalent interactions between benzoic acid and oct-1-en-3-ol. The primary interaction anticipated is hydrogen bonding between the carboxylic acid group of benzoic acid and the hydroxyl group of oct-1-en-3-ol.

In the FTIR spectrum of pure benzoic acid, the O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded cyclic dimers that benzoic acid forms in the solid state and in non-polar solvents. researchgate.net The C=O stretching vibration is observed around 1680–1700 cm⁻¹. researchgate.net For oct-1-en-3-ol, a broad O-H stretching band is expected around 3300-3400 cm⁻¹, indicative of intermolecular hydrogen bonding among the alcohol molecules. spectrabase.com

When the two compounds interact, the formation of a new hydrogen bond between the benzoic acid C=O and the oct-1-en-3-ol O-H, or between the benzoic acid O-H and the oct-1-en-3-ol O-H, would lead to noticeable spectral shifts. For instance, if oct-1-en-3-ol disrupts the benzoic acid dimer, the broad O-H stretch of the dimer would be replaced by new bands corresponding to the free and the newly bonded O-H groups. A shift in the C=O stretching frequency of benzoic acid to a lower wavenumber would also provide evidence of its participation in hydrogen bonding. researchgate.net

Raman spectroscopy offers complementary information. While O-H stretching bands are typically weak in Raman spectra, the C=O stretch and the aromatic ring vibrations of benzoic acid are strong and can be monitored for changes upon interaction with oct-1-en-3-ol. figshare.comspectrabase.com

Table 1: Key Vibrational Frequencies for Intermolecular Interaction Analysis

| Functional Group | Typical Wavenumber (cm⁻¹) (Pure Compound) | Expected Shift upon Interaction | Spectroscopic Technique |

|---|---|---|---|

| Benzoic Acid O-H Stretch | 2500–3300 (broad) | Change in band shape and position | FTIR |

| Benzoic Acid C=O Stretch | 1680–1700 | Shift to lower frequency | FTIR, Raman |

| Oct-1-en-3-ol O-H Stretch | 3300–3400 (broad) | Sharpening or shifting of the band | FTIR |

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure and studying the dynamics of the benzoic acid and oct-1-en-3-ol system in solution. researchgate.net Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment.

In the ¹H NMR spectrum, the carboxylic acid proton of benzoic acid is highly diagnostic, typically appearing as a broad singlet far downfield (δ 10–13 ppm), with its exact chemical shift and peak broadness being sensitive to concentration, solvent, and hydrogen bonding. docbrown.info The hydroxyl proton of oct-1-en-3-ol would also be a broad singlet, with a chemical shift dependent on the extent of hydrogen bonding. Upon interaction, the exchange dynamics and chemical environment of these two protons would change significantly, leading to shifts in their resonance frequencies.

The aromatic protons of benzoic acid appear in the δ 7.4–8.1 ppm region, while the vinyl and aliphatic protons of oct-1-en-3-ol are found upfield. docbrown.info Changes in the chemical shifts of the protons adjacent to the hydroxyl group in oct-1-en-3-ol and the aromatic protons ortho to the carboxylic acid group in benzoic acid can also indicate the site and strength of interaction.

In ¹³C NMR spectroscopy, the carbonyl carbon of benzoic acid (around δ 172 ppm) is a key probe. chemicalbook.com Its chemical shift is sensitive to the electronic environment, which is altered by hydrogen bonding. Similarly, the carbon atom bearing the hydroxyl group in oct-1-en-3-ol (C3) would experience a shift upon interaction. nih.gov

Table 2: Diagnostic NMR Chemical Shifts (¹H and ¹³C)

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Expected Change upon Interaction |

|---|---|---|---|

| ¹H | Benzoic Acid (-COOH) | 10–13 | Shift and change in peak shape |

| ¹H | Oct-1-en-3-ol (-OH) | Variable (1–5) | Shift and change in peak shape |

| ¹H | Benzoic Acid (ortho-protons) | ~8.1 | Minor downfield shift |

| ¹³C | Benzoic Acid (-C OOH) | ~172 | Downfield or upfield shift |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For the benzoic acid component, single-crystal X-ray diffraction has unequivocally shown that it crystallizes to form centrosymmetric dimers. In this structure, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net

Analyzing a co-crystal of benzoic acid and oct-1-en-3-ol would be challenging, as oct-1-en-3-ol is a liquid at room temperature. However, if a stable co-crystal could be formed at low temperatures, XRD would provide precise information on the geometry of the hydrogen bonds between the two different molecules, including bond lengths and angles. It would reveal whether oct-1-en-3-ol disrupts the benzoic acid dimer to form a new complex or if it is incorporated into the crystal lattice in a different manner.

X-ray powder diffraction (XRPD) could be used to analyze the solid phase of a mixture. units.it The resulting diffraction pattern would be a fingerprint of the crystalline phases present. If a new co-crystal is formed, a unique pattern distinct from that of pure benzoic acid would be observed. units.it

Table 3: Crystallographic Data for Benzoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 12.2 Å, b ≈ 5.9 Å, c ≈ 9.7 Å, β ≈ 97° |

Mass Spectrometry for Adduct and Derivative Identification

Mass spectrometry (MS) analyzes the mass-to-charge ratio (m/z) of ions in the gas phase, providing information on molecular weight and structure. For the benzoic acid and oct-1-en-3-ol system, MS is particularly useful for identifying non-covalent adducts. nist.govnist.gov

Under electron ionization (EI), extensive fragmentation would occur, making it difficult to observe a non-covalent complex. However, soft ionization techniques like electrospray ionization (ESI) are ideal for transferring ions and adducts from solution to the gas phase with minimal fragmentation.

In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. This gentle process allows for the observation of species that are stable in solution, including non-covalent complexes.

For a mixture of benzoic acid and oct-1-en-3-ol, several adduct ions could be formed and detected, particularly in the negative ion mode for benzoic acid:

Deprotonated Benzoic Acid: [Benzoic Acid - H]⁻ at m/z 121.

Benzoic Acid Dimer Adduct: A sodium-bridged dimer, [2(Benzoic Acid) - 2H + Na]⁻, can be observed. nih.gov

Mixed Adduct: A hydrogen-bonded adduct between deprotonated benzoic acid and neutral oct-1-en-3-ol, [(Benzoic Acid - H) + Oct-1-en-3-ol]⁻, would have an m/z of 121 + 128 = 249.

The formation of these adducts is influenced by factors such as the pKa of benzoic acid, the gas-phase basicity of the deprotonated species, and the concentration of counter-ions (like Na⁺) in the solution. nih.govresearchgate.net The relative abundance of these adduct ions provides insight into the stability of the interactions between the component molecules in the gas phase.

Table 4: List of Compounds

| Compound Name |

|---|

| Benzoic acid |

| Oct-1-en-3-ol |

| Carbon tetrachloride |

Environmental Fate and Degradation Pathways

Hydrolytic Stability of Benzoic Acid Esters in Aqueous Environments

The stability of the ester linkage in oct-1-en-3-yl benzoate (B1203000) in water is a critical factor in its environmental persistence. Ester hydrolysis is a primary abiotic degradation pathway that breaks the compound down into benzoic acid and oct-1-en-3-ol. This reaction can be catalyzed by acid or base.

Generally, benzoic acid esters are stable at neutral pH but will hydrolyze under acidic or alkaline conditions. organic-chemistry.org For instance, studies on C12-15 alkyl benzoates show that in an acidic medium, the hydrolysis rates after two hours are between 25-40%. europa.eu In a low alkaline-enzyme medium, these same esters show continuous degradation, with hydrolysis rates of 40-70% after four hours. europa.eu The rate of this process is significantly influenced by pH and temperature.

The kinetics of ester hydrolysis are highly dependent on pH. The reaction can be catalyzed by both acids and bases. In alkaline conditions, the hydrolysis of phenyl esters of substituted benzoic acids follows second-order kinetics. researchgate.net

Studies on various benzoate esters reveal the significant impact of pH on their stability. For example, the hydrolysis of 2-aminobenzoate (B8764639) esters is pH-independent between pH 4 and 8. iitd.ac.in However, for most simple benzoate esters, the rate of hydrolysis increases significantly in strongly acidic or, more notably, in alkaline conditions. The base-catalyzed hydrolysis reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. nih.gov The rate of this reaction is therefore directly proportional to the concentration of hydroxide ions, meaning it increases with pH.

The structure of the alcohol and acid components of the ester also influences the hydrolysis rate. For a series of n-alkyl benzoates (methyl, ethyl, n-propyl, n-butyl), the rate of base-catalyzed hydrolysis decreases as the length of the alkyl chain increases, which is consistent with increased steric hindrance. nih.gov

Table 1: Non-Enzymatic Hydrolysis Half-life (t1/2) of Selected Benzoate Esters

Data sourced from a study on the hydrolytic stability of homologous esters. nih.gov

Microbial Biodegradation Mechanisms in Environmental Compartments

Once hydrolysis occurs, benzoic acid and oct-1-en-3-ol are subject to microbial degradation. Benzoic acid, in particular, is readily biodegradable by a wide range of microorganisms in soil and water. nih.govjst.go.jp

Benzoic acid is a common intermediate in the microbial catabolism of numerous aromatic compounds. researchgate.net Its degradation can proceed under both aerobic and anaerobic conditions. Many bacterial species from the genus Pseudomonas have been reported to degrade benzoic acid. nih.gov For example, Pseudomonas sp. SCB32 can degrade benzoic acid at concentrations up to 800 mg/L within 48 hours. nih.gov The degradation is effective over a pH range of 5.0 to 9.0. nih.gov The initial step in the aerobic pathway often involves the activation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechol, which is then further metabolized through ring cleavage and entry into central metabolic pathways like the Krebs cycle.

Oct-1-en-3-ol, known as mushroom alcohol, is a naturally occurring compound found in many fungi, plants, and even in human breath and sweat. wikipedia.orgscentspiracy.com Its natural origin suggests it is biodegradable. It is produced biochemically from the peroxidation of linoleic acid by enzymes. wikipedia.orgbris.ac.uk As a relatively simple unsaturated alcohol, it is expected to be degraded by microorganisms through oxidation of the alcohol group and saturation or cleavage of the double bond, eventually being mineralized to carbon dioxide and water. 1-Octen-3-ol (B46169) also exhibits antimicrobial properties, which could influence the microbial communities in its immediate vicinity. nih.gov

Photochemical Degradation Processes and Atmospheric Transformations

In the aqueous phase, benzoic acid can undergo direct photodegradation when exposed to UV radiation. tandfonline.comtandfonline.com The process follows first-order kinetics with respect to the rate of radiation absorption. tandfonline.comtandfonline.com The efficiency of this degradation is influenced by several factors. An increase in temperature from 25°C to 50°C can increase the conversion by 20%. tandfonline.comtandfonline.com Conversely, an increase in pH or the initial concentration of benzoic acid has an inverse effect on the degradation rate. tandfonline.comtandfonline.com This is because the benzoate anion, which predominates at higher pH, absorbs light differently than the protonated benzoic acid molecule.

In the atmosphere, both benzoic acid and oct-1-en-3-ol are expected to be degraded primarily by reaction with photochemically produced hydroxyl (•OH) radicals. For compounds like butyl 3-chlorobenzoate, the predicted atmospheric hydroxylation rate constant is 1.66e-11 cm³/molecule-sec, suggesting a relatively short atmospheric lifetime. epa.gov Given its structure as an unsaturated alcohol, oct-1-en-3-ol would also be reactive towards hydroxyl radicals, with reactions likely occurring at the double bond and the carbon atom bearing the hydroxyl group. These gas-phase reactions lead to the formation of various oxidation products and contribute to the removal of the compounds from the atmosphere.

Table 2: Factors Influencing Aqueous Photodegradation of Benzoic Acid

Data sourced from studies on the photodegradation of benzoic acid in aqueous solutions. tandfonline.comtandfonline.com

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations involving Benzoic Acid and Oct-1-en-3-ol

The development of efficient and selective catalytic systems is paramount for unlocking the full synthetic potential of benzoic acid and oct-1-en-3-ol. Research is moving beyond classical methods to explore advanced catalytic strategies that offer milder reaction conditions, higher yields, and novel molecular architectures.

For benzoic acid, transition-metal-catalyzed C-H functionalization and decarboxylative couplings represent a major frontier. These methods allow for the direct conversion of the aromatic C-H bonds or the carboxylic acid group into new functional groups, bypassing traditional multi-step synthetic routes. For instance, recent breakthroughs include the decarboxylative hydroxylation of benzoic acids to phenols at temperatures around 35°C, a significant improvement over conventional methods that require temperatures exceeding 140°C. nih.gov This transformation is enabled by a radical decarboxylation process involving copper carboxylates. nih.gov Furthermore, transition metals are pivotal in catalyzing oxidative annulation reactions to synthesize benzo-fused heterocyclic compounds, which are valuable scaffolds in medicinal chemistry. researchgate.net

In the case of oct-1-en-3-ol, catalytic research often focuses on selective transformations of its alcohol and alkene functionalities. A notable advancement is the use of heterogeneous molecular catalysts, such as Iridium(III) complexes anchored on Covalent Triazine Frameworks (CTFs), for the base-free isomerization of 1-octen-3-ol (B46169) to 3-octanone. researchgate.net This system demonstrates high activity, selectivity, and recyclability, highlighting the potential of supported metal complexes in fine chemical synthesis. researchgate.net

Future research is directed towards designing bimetallic catalysts and metal-organic framework (MOF)-supported catalysts to enhance reactivity and selectivity. acs.org The development of biocatalytic approaches is also emerging, offering the potential for highly enantioselective transformations under environmentally benign conditions. researchgate.net

| Compound | Transformation Type | Catalytic System Example | Significance |

|---|---|---|---|

| Benzoic Acid | Decarboxylative Hydroxylation | Copper(II)-based radical system | Enables phenol synthesis at significantly lower temperatures (e.g., 35°C). nih.gov |

| Benzoic Acid | Oxidative Annulation | Transition-metal complexes (e.g., Pd, Rh) | Direct synthesis of valuable benzo-fused heterocycles. researchgate.net |

| Oct-1-en-3-ol | Isomerization | Iridium(III) anchored on a Covalent Triazine Framework (Ir@CTF) | Highly selective and recyclable heterogeneous catalyst for ketone synthesis. researchgate.net |

Exploration of Supramolecular Assemblies with Tunable Functionality

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful paradigm for designing new materials and systems involving benzoic acid and oct-1-en-3-ol. The hydrogen bonding capabilities of both the carboxylic acid group in benzoic acid and the hydroxyl group in oct-1-en-3-ol are central to this exploration.

Benzoic acid and its derivatives are well-known building blocks for creating robust supramolecular structures. The carboxylic acid group readily forms strong, directional hydrogen bonds, leading to the formation of predictable patterns like cyclic dimers. ijacskros.comethernet.edu.et Researchers are leveraging this property to construct more complex architectures, including hydrogen-bonded polymers and frameworks. researchgate.net These assemblies are not merely structural curiosities; they are being investigated for applications in molecular recognition, catalysis, and drug delivery. The stability and directionality of the hydrogen bonds allow for the creation of host-guest systems where benzoic acid-containing structures can selectively bind other molecules. ijacskros.comnih.gov

While less studied in this context, the hydroxyl group of oct-1-en-3-ol can also participate in hydrogen bonding, both as a donor and an acceptor. Future research may explore the co-assembly of benzoic acid and oct-1-en-3-ol to form mixed supramolecular structures. Such systems could exhibit tunable properties based on the ratio of the two components, potentially leading to the development of novel liquid crystals, gels, or functional materials where the distinct properties of both molecules can be synergistically combined. The interplay between the strong hydrogen bonds of the carboxylic acid dimers and the weaker interactions involving the alcohol could lead to hierarchical structures with unique functionalities. ethernet.edu.etwikipedia.org

Further Mechanistic Elucidation of Biological and Ecological Roles

While the roles of benzoic acid as a plant metabolite and oct-1-en-3-ol as a fungal volatile are established, significant questions remain regarding their precise mechanisms of action and broader ecological significance.

The biosynthesis of oct-1-en-3-ol in fungi, particularly in mushrooms like Agaricus bisporus, is a key area of investigation. It is known to be generated from the breakdown of linoleic acid, a process catalyzed sequentially by a lipoxygenase (LOX) and a hydroperoxide lyase (HPL). wikipedia.orgbris.ac.uk Recent studies have successfully identified and cloned the specific genes encoding these enzymes (AbLOX and AbHPL) in A. bisporus. nih.govnih.gov This genetic elucidation allows for detailed mechanistic studies of the catalytic process and opens the door to metabolic engineering for controlled production of this important flavor and signaling molecule. Research has shown the optimal conditions for this enzymatic pathway, with a pH of 7.2 and a temperature of 35°C being ideal for the conversion of linoleic acid to 1-octen-3-ol. nih.govnih.govresearchgate.net

| Enzyme | Gene (in A. bisporus) | Function | Substrate | Product |

|---|---|---|---|---|

| Lipoxygenase | AbLOX | Oxygenation of linoleic acid | Linoleic Acid | 10-hydroperoxyoctadecadienoic acid (10-HPOD) nih.govnih.gov |

| Hydroperoxide Lyase | AbHPL | Cleavage of hydroperoxide | 10-HPOD | (R)-1-octen-3-ol and 10-oxodecanoic acid wikipedia.orgnih.govnih.gov |

Ecologically, oct-1-en-3-ol functions as a crucial volatile organic compound (VOC) in inter-kingdom communication. nih.govresearchgate.netresearchgate.net It acts as an airborne signal that can influence plant growth, sometimes negatively by inducing phytotoxic effects, and mediate interactions between fungi and other organisms like bacteria and arthropods. bris.ac.ukfrontiersin.orgnih.gov Future research aims to decode the complex signaling cascades that are triggered in plants and other organisms upon sensing oct-1-en-3-ol and to understand how they differentiate it from other fungal VOCs. frontiersin.orgnih.gov

For benzoic acid, research is focused on its role as a precursor in the biosynthesis of a wide array of secondary plant metabolites and understanding its function in plant defense mechanisms.

Advancements in Computational Approaches for Predicting Reactivity and Interactions

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of benzoic acid and oct-1-en-3-ol at the molecular level. Methods like Density Functional Theory (DFT) are providing deep insights into their electronic structure, reactivity, and intermolecular interactions.

Molecular docking simulations represent another powerful computational approach, particularly for exploring the biological roles of these compounds. By simulating the interaction of benzoic acid derivatives with the active sites of proteins, such as the main protease of SARS-CoV-2, researchers can predict their potential as enzyme inhibitors. nih.gov These in silico studies can rapidly screen large numbers of compounds and identify promising candidates for further experimental validation, accelerating the drug discovery process. nih.gov

Future advancements will likely involve the use of more sophisticated machine learning models trained on large datasets of experimental and computational data to predict properties and reactivity with even greater accuracy. These predictive tools will be crucial for designing novel catalysts, functional materials, and biologically active molecules based on benzoic acid and oct-1-en-3-ol scaffolds.

Interdisciplinary Applications in Chemical Biology, Materials Science, and Environmental Chemistry

The unique properties of benzoic acid and oct-1-en-3-ol are paving the way for innovative applications across diverse scientific disciplines.

Chemical Biology: In chemical biology, these compounds serve as tools to probe biological systems. Oct-1-en-3-ol's role as an insect attractant is being exploited to develop new strategies for pest control. wikipedia.orgbris.ac.uknih.gov The ability of benzoic acid derivatives to interact with biological targets, as shown in molecular docking studies, makes them valuable scaffolds for developing new therapeutic agents. nih.gov

Materials Science: Benzoic acid and its derivatives are increasingly used as crucial components in the synthesis of advanced materials. They serve as organic linkers or modulators in the creation of Metal-Organic Frameworks (MOFs). nih.govbrieflands.com By using benzoic acid during the synthesis of MOFs like UiO-66, researchers can introduce a high concentration of defects, which in turn modulates key properties such as surface area and hydrophobicity. scispace.comacs.org These "defect-engineered" MOFs have significant potential in areas like gas storage, separation, and catalysis. scispace.com

Environmental Chemistry: The study of these compounds in the environment is critical for understanding ecological processes and addressing pollution. Oct-1-en-3-ol, as a prominent fungal VOC, plays a significant role in atmospheric chemistry and ecosystem signaling. nih.govresearchgate.net Benzoic acid, due to its widespread use, can enter the environment through wastewater. nih.govresearchgate.net Research in environmental chemistry focuses on its fate, transport, and degradation in soil and water systems. Understanding its lifecycle is essential for developing effective wastewater treatment strategies and mitigating its potential to form more persistent organic pollutants. nih.govresearchgate.net

The continued interdisciplinary investigation of benzoic acid and oct-1-en-3-ol promises to yield not only a deeper fundamental understanding of their chemistry but also practical solutions for challenges in medicine, materials design, and environmental stewardship.

Q & A

Q. What experimental parameters influence benzoic acid production during microbial fermentation, and how can they be systematically optimized?

- Methodological Answer : Use Response Surface Methodology (RSM) to evaluate factors such as starter culture composition, incubation temperature, and fermentation time. For example, highlights a central composite design (Table 2) that identifies optimal conditions (e.g., 42°C incubation) for maximizing benzoic acid yield in yogurt fermentation. Statistical tools like ANOVA can validate model adequacy and interaction effects .

Q. How can benzoic acid be quantified in complex matrices like biological samples or food products with high accuracy?

- Methodological Answer : Employ Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive detection. As per , LC-MS enables precise quantification via isotopic labeling or standard addition methods. Sample pretreatment steps (e.g., solid-phase extraction) are critical to mitigate matrix effects. Calibration curves using certified reference materials (e.g., USP benzoic acid) ensure traceability .

Q. What are the key thermodynamic properties of benzoic acid relevant to its stability in storage and reaction conditions?

- Methodological Answer : Determine enthalpy of sublimation (ΔsubH) using Knudsen effusion or thermogravimetric analysis. and report ΔsubH values ranging from 86.6 to 92.9 kJ/mol, depending on temperature and methodology. Differential Scanning Calorimetry (DSC) can further assess melting points and phase transitions .

Advanced Research Questions

Q. How can contradictions in thermochemical data (e.g., enthalpy of sublimation) for benzoic acid be resolved across studies?

- Methodological Answer : Cross-validate results using multiple techniques (e.g., TG-TS, ME, HSA) and reference standardized materials (e.g., NIST-certified benzoic acid). highlights discrepancies due to temperature ranges (e.g., 290–410 K) and instrument calibration. Meta-analyses of historical datasets (e.g., NIST WebBook) can identify systematic errors .

Q. What reaction pathways and intermediates are involved in synthesizing benzoic acid from toluene, and how can side products be minimized?

- Methodological Answer : Catalytic oxidation of toluene via cobalt or manganese catalysts produces benzoic acid, but intermediates like benzyl alcohol and benzaldehyde require careful control. describes a synthetic route involving benzo-trichloride hydrolysis under pressure. Gas chromatography (GC) monitors reaction progress, while recrystallization in hot water enhances purity .

Q. How does the acid dissociation constant (pKa) of benzoic acid influence its reactivity in aqueous systems, and how is it experimentally determined?

- Methodological Answer : Use potentiometric titration or UV-spectroscopy to measure pKa (≈4.2). compares benzoic acid’s acidity (pKa 4.2) with weaker acids like acetic acid (pKa 4.72). Computational methods (e.g., COSMO-RS) can predict pKa shifts in mixed solvents (e.g., water-methanol systems) .

Q. What safety protocols are essential for handling benzoic acid in laboratory settings, particularly regarding dust formation and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |